Cas no 2229582-58-3 (3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile)

3-(3-Amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile is a fluorinated aromatic compound featuring both an amino and a nitrile functional group, making it a versatile intermediate in organic synthesis. The presence of difluoromethylene and bromine substituents enhances its reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. The amino group allows for further derivatization, while the nitrile functionality offers potential for conversion into carboxylic acids, amides, or heterocycles. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are often employed in the development of bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex synthetic pathways.
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile structure
2229582-58-3 structure
商品名:3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
CAS番号:2229582-58-3
MF:C10H9BrF2N2
メガワット:275.092668294907
CID:5945301
PubChem ID:165683977

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
    • 2229582-58-3
    • EN300-1970449
    • インチ: 1S/C10H9BrF2N2/c11-9-2-1-6(4-14)3-7(9)8(5-15)10(12)13/h1-3,8,10H,5,15H2
    • InChIKey: STKDPUFGDUFYIV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C#N)C=C1C(C(F)F)CN

計算された属性

  • せいみつぶんしりょう: 273.99172g/mol
  • どういたいしつりょう: 273.99172g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 49.8Ų

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1970449-2.5g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
2.5g
$2660.0 2023-09-16
Enamine
EN300-1970449-1g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
1g
$1357.0 2023-09-16
Enamine
EN300-1970449-1.0g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
1g
$1357.0 2023-06-01
Enamine
EN300-1970449-10g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
10g
$5837.0 2023-09-16
Enamine
EN300-1970449-0.1g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
0.1g
$1195.0 2023-09-16
Enamine
EN300-1970449-0.25g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
0.25g
$1249.0 2023-09-16
Enamine
EN300-1970449-0.05g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
0.05g
$1140.0 2023-09-16
Enamine
EN300-1970449-0.5g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
0.5g
$1302.0 2023-09-16
Enamine
EN300-1970449-5.0g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
5g
$3935.0 2023-06-01
Enamine
EN300-1970449-10.0g
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
2229582-58-3
10g
$5837.0 2023-06-01

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 関連文献

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrileに関する追加情報

Introduction to 3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile (CAS No. 2229582-58-3)

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile, identified by the CAS number 2229582-58-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both amino and bromobenzonitrile functional groups in its molecular structure endows it with a high degree of reactivity, which can be leveraged in synthetic chemistry to generate more complex derivatives with tailored biological activities.

The bromobenzonitrile moiety is particularly noteworthy as it serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl frameworks, which are commonly found in biologically active molecules. Additionally, the amino group provides a nucleophilic site that can participate in various transformations, including condensation reactions with carbodiimides or acyl chlorides to form amides or ureas. Such modifications are essential for optimizing pharmacokinetic and pharmacodynamic properties in drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. The structural features of 3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile make it an attractive candidate for designing PPI modulators. The difluoropropan-2-yl side chain introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity. Fluorinated compounds have been extensively studied for their ability to improve drug-like properties, including lipophilicity, solubility, and resistance to enzymatic degradation.

Moreover, the bromobenzonitrile group can be selectively modified to introduce other pharmacophoric elements without affecting the core structure of the molecule. This flexibility allows chemists to explore diverse chemical space efficiently. For instance, palladium-catalyzed coupling reactions can be employed to attach aryl or heteroaryl groups at the bromine substituent, generating derivatives with enhanced binding affinity or altered selectivity profiles. Such strategies are particularly relevant in the context of kinase inhibitors, where precise modulation of binding interactions is critical for therapeutic efficacy.

The amino group also offers opportunities for prodrug design or covalent targeting strategies. By converting this group into an acyl chloride or carbamate derivative, one can create prodrugs that release the active species under physiological conditions or target specific biomolecules covalently. Covalent inhibitors have emerged as a powerful class of drugs due to their high selectivity and prolonged duration of action. The compound's structural framework thus provides a robust platform for exploring both traditional and innovative drug development approaches.

Recent advances in computational chemistry have further accelerated the discovery process for molecules like 3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile. Molecular docking simulations and virtual screening techniques allow researchers to predict binding modes and affinities with high precision. These computational tools can guide experimental design by identifying optimal positions for functionalization based on target protein structures. By integrating experimental data with computational predictions, researchers can rapidly optimize lead compounds and reduce the time-to-market for new therapeutics.

The difluoropropan-2-yl substituent is particularly interesting from a medicinal chemistry perspective due to its ability to influence both electronic and steric properties of the molecule. The fluorine atoms are electron-withdrawing but also induce conformational constraints that can improve molecular fit within binding pockets. This dual effect makes it an excellent tool for fine-tuning pharmacological profiles. Additionally, fluorine atoms can participate in non-covalent interactions such as halogen bonding, further expanding the range of possible interactions with biological targets.

In conclusion,3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile (CAS No. 2229582-58-3) represents a promising intermediate in pharmaceutical research due to its versatile structural features and potential applications across multiple therapeutic areas. Its combination of reactive handles—such as the amino, bromobenzonitrile, and difluoropropan-2-yl groups—provides ample opportunities for synthetic elaboration and biological evaluation. As our understanding of disease mechanisms continues to evolve, compounds like this will remain indispensable tools in the quest for novel treatments.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd